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molecular formula C8H6Cl2O3 B6594488 Dicamba-[13C6] CAS No. 1173023-06-7

Dicamba-[13C6]

Cat. No. B6594488
M. Wt: 226.99 g/mol
InChI Key: IWEDIXLBFLAXBO-WBJZHHNVSA-N
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Patent
US04729781

Procedure details

To 4.0 kg thionyl chloride, was added 5.0 kg of 3,6-dichloro-2-methoxybenzoic acid. This was stirred and heated to reflux (ca. 60° C.) for 1.5 hours. The reaction mixture was allowed to cool and excess thionyl chloride evaporated in vacuo. The crude product was then distilled under reduced pressure to give 3,6-dichloro-2-methoxybenzoyl chloride as a liquid, b.p. 117° C. @ 0.6 mm Hg.
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:7]([O:16][CH3:17])=[C:8]([C:12]([Cl:15])=[CH:13][CH:14]=1)[C:9](O)=[O:10]>>[Cl:5][C:6]1[C:7]([O:16][CH3:17])=[C:8]([C:12]([Cl:15])=[CH:13][CH:14]=1)[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
4 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 kg
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=CC1)Cl)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)Cl)C(=CC1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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